molecular formula C24H16N4O5 B2920564 3-(1,3-benzodioxol-5-ylmethyl)-7-(3-phenyl-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione CAS No. 1207059-44-6

3-(1,3-benzodioxol-5-ylmethyl)-7-(3-phenyl-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione

Cat. No.: B2920564
CAS No.: 1207059-44-6
M. Wt: 440.415
InChI Key: JIBZQHOFTKFOSM-UHFFFAOYSA-N
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Description

“3-(1,3-benzodioxol-5-ylmethyl)-7-(3-phenyl-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione” is a complex organic compound that features a quinazoline core, substituted with a benzodioxole and an oxadiazole moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “3-(1,3-benzodioxol-5-ylmethyl)-7-(3-phenyl-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the quinazoline core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the benzodioxole moiety: This step might involve a Friedel-Crafts alkylation reaction.

    Formation of the oxadiazole ring: This can be synthesized via cyclization reactions involving hydrazides and carboxylic acids or their derivatives.

Industrial Production Methods

Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzodioxole moiety.

    Reduction: Reduction reactions might target the quinazoline core or the oxadiazole ring.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products of these reactions will depend on the specific conditions and reagents used. For example, oxidation might yield quinazoline N-oxides, while reduction could produce dihydroquinazolines.

Scientific Research Applications

Chemistry

The compound can be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

Due to its structural features, the compound might exhibit biological activities such as antimicrobial, anticancer, or enzyme inhibition properties.

Medicine

Industry

Possible uses in the development of new materials or as intermediates in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action for compounds like “3-(1,3-benzodioxol-5-ylmethyl)-7-(3-phenyl-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione” often involves interaction with specific molecular targets such as enzymes, receptors, or nucleic acids. The exact pathways would depend on the specific biological activity being investigated.

Comparison with Similar Compounds

Similar Compounds

    Quinazoline derivatives: Known for their anticancer and antimicrobial activities.

    Benzodioxole derivatives: Often exhibit psychoactive or neuroprotective properties.

    Oxadiazole derivatives: Known for their diverse biological activities, including antimicrobial and anti-inflammatory effects.

Uniqueness

The unique combination of these three moieties in a single molecule might confer a distinct profile of biological activities and chemical reactivity, making it a valuable compound for further research and development.

Properties

CAS No.

1207059-44-6

Molecular Formula

C24H16N4O5

Molecular Weight

440.415

IUPAC Name

3-(1,3-benzodioxol-5-ylmethyl)-7-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-quinazoline-2,4-dione

InChI

InChI=1S/C24H16N4O5/c29-23-17-8-7-16(22-26-21(27-33-22)15-4-2-1-3-5-15)11-18(17)25-24(30)28(23)12-14-6-9-19-20(10-14)32-13-31-19/h1-11H,12-13H2,(H,25,30)

InChI Key

JIBZQHOFTKFOSM-UHFFFAOYSA-N

SMILES

C1OC2=C(O1)C=C(C=C2)CN3C(=O)C4=C(C=C(C=C4)C5=NC(=NO5)C6=CC=CC=C6)NC3=O

solubility

not available

Origin of Product

United States

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